molecular formula C32H24N6NaO6S2 B1669420 Congo red CAS No. 573-58-0

Congo red

Cat. No. B1669420
CAS RN: 573-58-0
M. Wt: 675.7 g/mol
InChI Key: VHDJUIBOMRHIST-UHFFFAOYSA-N
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Description

Congo red is an organic compound known as the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). It is an azo dye that was first synthesized in 1883 by Paul Böttiger. This compound is water-soluble, yielding a red colloidal solution, and its solubility is greater in organic solvents. Historically, it was used in the textile industry, but its use has declined due to its carcinogenic properties .

Safety and Hazards

Congo Red is considered hazardous. It may cause cancer and is suspected of damaging the unborn child . It is harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

The future directions of Congo Red research could involve its use in the development of new molecular probes or inhibitors for clinical applications . Additionally, this compound-doped PVA composite films are significant for applying large-scale CUT-OFF laser filters for medical optical and electronic device systems .

Biochemical Analysis

Biochemical Properties

Congo red has been associated with specific binding to β-1,3-glucans, which blocks cell wall polysaccharide synthesis This interaction with β-1,3-glucans suggests that this compound may interact with enzymes involved in polysaccharide synthesis

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, in the fungus Aspergillus fumigatus, this compound exposure leads to the formation of abnormal, distorted, swollen conidia, referred to as Quasimodo cells . These cells absorb more this compound than the germinating conidia of sensitive or parental strains . This suggests that this compound can influence cell function and potentially impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action is not fully understood. It is known that this compound has a propensity to aggregate in aqueous and organic solutions. The proposed mechanisms suggest hydrophobic interactions between the aromatic rings of the dye molecules, leading to a π–π stacking phenomenon .

Temporal Effects in Laboratory Settings

Long-term incubation with this compound has led to the discovery of a new this compound-induced growth effect, called Drug Induced Growth Stimulation (DIGS), since the growth of one of them could be stimulated after recovery from this compound stress . This suggests that the effects of this compound on cellular function can change over time in laboratory settings.

Dosage Effects in Animal Models

It is known that this compound and its metabolites can be toxic , suggesting that high doses could potentially have adverse effects.

Subcellular Localization

A study has suggested that this compound and the c-di-GMP synthetase DgcK establish a spatially close signal-effector cluster at the membrane This suggests that this compound may localize to the membrane in cells

Preparation Methods

Congo red is synthesized through the azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid . The reaction involves the following steps:

    Diazotization: Benzidine is treated with nitrous acid to form the bis(diazonium) salt.

    Coupling: The bis(diazonium) salt is then coupled with naphthionic acid under alkaline conditions to form this compound.

Industrial production methods follow similar steps but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Congo red undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bonds.

    Reduction: Under reducing conditions, the azo bonds in this compound can be cleaved, resulting in the formation of aromatic amines.

    Substitution: this compound can undergo electrophilic substitution reactions, where the aromatic rings are substituted by various electrophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Congo red is unique among azo dyes due to its specific structure and properties. Similar compounds include:

This compound’s uniqueness lies in its specific binding properties and its historical significance as one of the first synthetic dyes used in the textile industry.

properties

{ "Design of the Synthesis Pathway": "Congo red can be synthesized by condensation of 3,3'-dimethoxybenzidine with 4-nitrobenzene-1-diazonium chloride followed by reduction and diazotization of the resulting intermediate.", "Starting Materials": [ "3,3'-dimethoxybenzidine", "4-nitrobenzene-1-diazonium chloride", "Sodium sulfite", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3,3'-dimethoxybenzidine in hydrochloric acid and add 4-nitrobenzene-1-diazonium chloride slowly with stirring.", "Step 2: Heat the mixture to 60-70°C for 2-3 hours to complete the condensation reaction.", "Step 3: Cool the reaction mixture and filter the precipitate.", "Step 4: Reduce the precipitate with sodium sulfite in the presence of sodium hydroxide.", "Step 5: Acidify the reaction mixture with hydrochloric acid to obtain the intermediate product.", "Step 6: Diazotize the intermediate product with sodium nitrite and hydrochloric acid.", "Step 7: Add sodium hydroxide to the diazonium salt solution to form Congo red.", "Step 8: Filter and wash the Congo red precipitate with water." ] }

CAS RN

573-58-0

Molecular Formula

C32H24N6NaO6S2

Molecular Weight

675.7 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);

InChI Key

VHDJUIBOMRHIST-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na]

Appearance

Solid powder

Color/Form

BROWNISH-RED POWDER;  IN WATER YELLOWISH-RED & IN ETHANOL ORANGE

melting_point

>360 °C

Other CAS RN

573-58-0

physical_description

Red to red-brown solid;  [ChemIDplus] Yellowish-red in water or orange in ethanol;  [HSDB]

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Sol in ethanol;  very slightly sol in acetone;  practically insol in ether
1 G SOL IN ABOUT 30 ML WATER
10 mg/ml in 2-methoxyethanol;  1.0 mg/ml in ethanol
In water= 1.16X10+5 mg/l at 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Congo Red
Red, Congo

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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